molecular formula C8H6FN B044652 2-Fluorophenylacetonitrile CAS No. 326-62-5

2-Fluorophenylacetonitrile

Cat. No. B044652
CAS RN: 326-62-5
M. Wt: 135.14 g/mol
InChI Key: DAVJMKMVLKOQQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluorophenylacetonitrile and its derivatives involves various strategies, including organo-catalyzed Michael addition reactions and green synthesis protocols. For instance, an efficient synthesis method developed involves organo-catalyzed Michael addition reaction of 2-fluoro-2-arylacetonitriles using a cheap organocatalyst (DBU), demonstrating a broad substrate scope and the viability of water as a solvent for the reaction (Chen et al., 2021). Additionally, a green protocol for synthesizing fluorinated α-aminonitrile compounds, which includes detailed spectral and X-ray crystallographic analyses, has been reported (Brahmachari et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Fluorophenylacetonitrile compounds has been extensively analyzed using various spectroscopic techniques and theoretical calculations. For example, the equilibrium geometry, vibrational, and NMR analyses of a specific α-aminonitrile compound were performed using DFT-B3LYP/6-311++G(d,p) method, illustrating the compound's detailed structural attributes (Brahmachari et al., 2015).

Chemical Reactions and Properties

2-Fluorophenylacetonitrile exhibits unique reactivity patterns, including unexpected reactivity leading to the formation of trimeric compounds and the involvement in catalyst-free synthesis reactions. The unusual reactivity of a 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile derivative, resulting in the loss of fluorine atoms and the isolation of a trimeric compound, highlights the compound's distinctive chemical behavior (Stazi et al., 2010).

Physical Properties Analysis

The physical properties of 2-Fluorophenylacetonitrile derivatives, such as their crystallization behavior and solubility, have been the subject of study, providing insights into their applications in various fields. For instance, the crystallization from acetonitrile and single crystal X-ray analysis of certain derivatives have been documented, offering a glimpse into their solid-state characteristics (Ivachtchenko et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-Fluorophenylacetonitrile, including its reactivity and potential as a precursor for further chemical transformations, have been explored. Notably, the compound's use in the synthesis of fluorinated stereogenic centers via organo-catalyzed Michael addition reactions highlights its versatility in organic synthesis (Chen et al., 2021).

Scientific Research Applications

2-Fluorophenylacetonitrile is a chemical compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 g/mol . This compound is used in scientific research, particularly in the field of organic chemistry .

properties

IUPAC Name

2-(2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVJMKMVLKOQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059810
Record name Benzeneacetonitrile, 2-fluoro-
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Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenylacetonitrile

CAS RN

326-62-5
Record name 2-Fluorobenzeneacetonitrile
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Record name Benzeneacetonitrile, 2-fluoro-
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Record name 2-Fluorobenzyl cyanide
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Record name Benzeneacetonitrile, 2-fluoro-
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Record name Benzeneacetonitrile, 2-fluoro-
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Record name 2-fluorophenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
JS Xie, CQ Huang, YY Fang, YF Zhu - Tetrahedron, 2004 - Elsevier
… Dialkylation of 2-fluorophenylacetonitrile with 5 followed by deprotection of the Boc group afforded 7 in 70% yield. Our initial attempt to prepare 7 directly from bis-(2-chloroethyl)amine …
Number of citations: 16 www.sciencedirect.com
PV Balaji, Z Li, A Saito, N Kumagai… - … –A European Journal, 2020 - Wiley Online Library
… Aldehyde 1 h with an alkylnitrile terminus was compatible with the present catalytic cocktail, revealing chemoselective carbanion formation from 2-fluorophenylacetonitrile 2 a over the …
X Zhang, Z Wang, S Chen, Z Zhao… - Chinese Journal of …, 2014 - Wiley Online Library
… Three naphthalene diimides (2, 3 and 4) fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile moieties were designed and synthesized. Due to the different substituted …
Number of citations: 11 onlinelibrary.wiley.com
VF D'AGOSTINO, MJ DUNN, AE EHRLICH… - The Journal of …, 1958 - ACS Publications
… (0.19 mole) of 2-fluorophenylacetonitrile (bp 83-89, 2-4 mm.) reported bp 122-126 10 mm.),17 was added to 100 ml. of … (0.10 mole) of 2fluorophenylacetonitrile there was …
Number of citations: 18 pubs.acs.org
T Odebode - 2015 - search.proquest.com
… Scheme 12: Base hydrolysis of 2-fluorophenylacetonitrile to 2-fluorophenylacetic acid ......................................................................40 Scheme 13: Base hydrolysis of 2-phenylacetonitrile to 2-…
Number of citations: 2 search.proquest.com
K Mogilaiah, K Dhanaja, N Srivani, AV Chandra - 2010 - nopr.niscpr.res.in
… Condensation 2-aminonicotinaldehyde 1 with 2fluorophenylacetonitrile 2 in the presence of 10% KOH without any solvent under microwave irradiation afforded 2-amino-3-(2-…
Number of citations: 0 nopr.niscpr.res.in
R Burikhanov, VM Sviripa, N Hebbar, W Zhang… - Nature chemical …, 2014 - nature.com
… The synthesis of Arylquin 1, which used 4-(N,N-dimethylamino)-2-aminobenzaldehyde in a Friedländer condensation with 2-fluorophenylacetonitrile 15 , and of other heterocyclic …
Number of citations: 70 www.nature.com
A Al Otaibi, CP Gordon, J Gilbert, JA Sakoff… - RSC Advances, 2014 - pubs.rsc.org
The Knoevenagel condensation of a series of substituted phenyl acetonitriles with 1H-pyrrole-2-carbaldehyde was examined in seven 1-butyl-3-methylimidazolium based ionic liquids …
Number of citations: 8 pubs.rsc.org
SD Kuduk, RK Chang, CN Di Marco… - Journal of medicinal …, 2011 - ACS Publications
One approach to ameliorate the cognitive decline in Alzheimer’s disease (AD) has been to restore neuronal signaling from the basal forebrain cholinergic system via the activation of the …
Number of citations: 64 pubs.acs.org
S Huang, X Hong, Y Sun, HZ Cui… - Applied …, 2020 - Wiley Online Library
… Of these, interestingly, 2-fluorophenylacetonitrile was also well tolerated in 85% yield by extending the reaction time (a5). A range of aromatic alcohols was further investigated. …
Number of citations: 4 onlinelibrary.wiley.com

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